N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazole ring, a morpholine ring, and a pyrrolidine ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the morpholine and pyrrolidine rings through a series of condensation and substitution reactions. Specific reagents and catalysts, such as sulfur-containing compounds, amines, and carboxylic acids, are used under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for treating diseases, pending further research.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazole, morpholine, and pyrrolidine rings may contribute to its binding affinity and specificity. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with thiazole, morpholine, or pyrrolidine rings. Examples include:
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Morpholine derivatives: Used as solvents, corrosion inhibitors, and pharmaceuticals.
Pyrrolidine derivatives: Found in natural products and synthetic drugs with various biological activities.
N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of these rings, which may confer distinct chemical and biological properties.
Conclusion
This compound is a complex and intriguing compound with potential applications in various scientific fields. Further research is needed to fully understand its properties, reactions, and mechanisms of action.
Properties
Molecular Formula |
C19H22N4O5S2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O5S2/c1-13-12-29-19(20-13)21-18(25)14-10-17(24)23(11-14)15-2-4-16(5-3-15)30(26,27)22-6-8-28-9-7-22/h2-5,12,14H,6-11H2,1H3,(H,20,21,25) |
InChI Key |
MJTWRWUXBPPZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.